
2-(5-(3,4-Dimethoxyphenyl)-4-nitro-1H-pyrazol-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(3,4-Dimethoxyphenyl)-4-nitro-1H-pyrazol-1-yl)ethanol is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 3,4-dimethoxyphenyl group and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3,4-Dimethoxyphenyl)-4-nitro-1H-pyrazol-1-yl)ethanol typically involves the reaction of 3,4-dimethoxyphenylhydrazine with ethyl acetoacetate in the presence of a base to form the pyrazole ring. The nitro group is introduced through nitration using nitric acid and sulfuric acid. The final step involves the reduction of the nitro group to form the ethanol moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.
化学反応の分析
Types of Reactions
2-(5-(3,4-Dimethoxyphenyl)-4-nitro-1H-pyrazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: 2-(5-(3,4-Dimethoxyphenyl)-4-nitro-1H-pyrazol-1-yl)acetaldehyde or 2-(5-(3,4-Dimethoxyphenyl)-4-nitro-1H-pyrazol-1-yl)acetic acid.
Reduction: 2-(5-(3,4-Dimethoxyphenyl)-4-amino-1H-pyrazol-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(5-(3,4-Dimethoxyphenyl)-4-nitro-1H-pyrazol-1-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(5-(3,4-Dimethoxyphenyl)-4-nitro-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring and the phenyl group contribute to the compound’s binding affinity to various enzymes and receptors, influencing biological pathways.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
3,4-Dimethoxyphenylacetic acid: Shares the 3,4-dimethoxyphenyl moiety but has different chemical properties.
3,4-Dimethoxybenzaldehyde: Another related compound with the same aromatic ring but different substituents.
Uniqueness
2-(5-(3,4-Dimethoxyphenyl)-4-nitro-1H-pyrazol-1-yl)ethanol is unique due to the combination of the pyrazole ring, nitro group, and ethanol moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
特性
分子式 |
C13H15N3O5 |
|---|---|
分子量 |
293.27 g/mol |
IUPAC名 |
2-[5-(3,4-dimethoxyphenyl)-4-nitropyrazol-1-yl]ethanol |
InChI |
InChI=1S/C13H15N3O5/c1-20-11-4-3-9(7-12(11)21-2)13-10(16(18)19)8-14-15(13)5-6-17/h3-4,7-8,17H,5-6H2,1-2H3 |
InChIキー |
DAMPUDXAHPCGOU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=C(C=NN2CCO)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


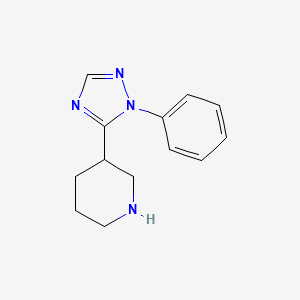
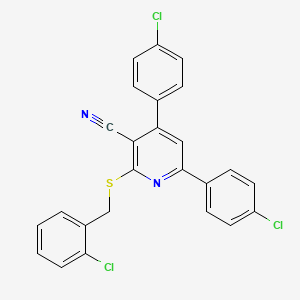


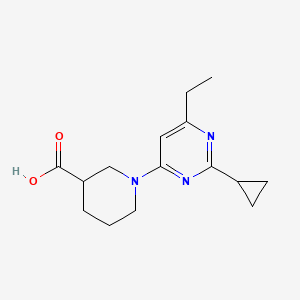
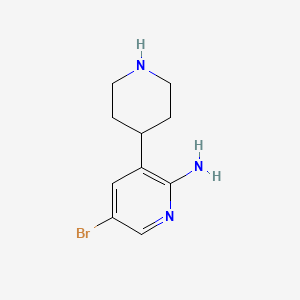
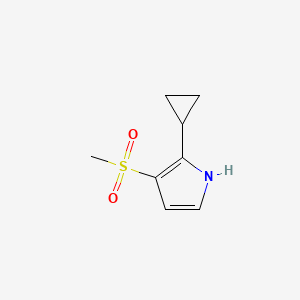
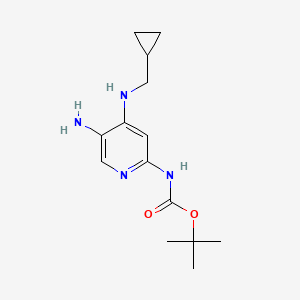

![(2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine-](/img/structure/B15055565.png)
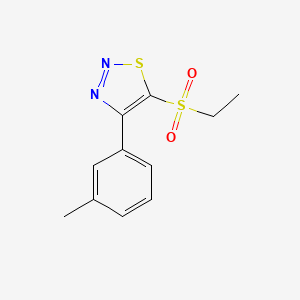
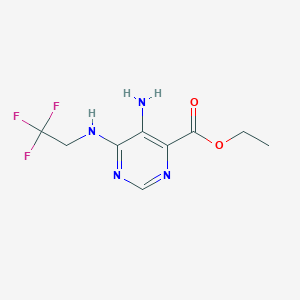
![2-Chloro-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15055577.png)

